![molecular formula C24H14O3 B3191897 Benzoic acid, 2-(1-pyrenylcarbonyl)- CAS No. 58926-23-1](/img/structure/B3191897.png)
Benzoic acid, 2-(1-pyrenylcarbonyl)-
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzoic acid, 2-(1-pyrenylcarbonyl)- is represented by the formula C24H14O3. For more detailed structural information, you may refer to resources like ChemSpider or PubChem .Physical And Chemical Properties Analysis
Benzoic acid, 2-(1-pyrenylcarbonyl)- has a molecular formula of C24H14O3 and a molecular weight of 350.4 g/mol. For more detailed physical and chemical properties, you may refer to resources like ChemSpider or PubChem .Scientific Research Applications
High-Pressure Behavior
Understanding how benzoic acid derivatives behave under pressure is essential. Here’s a glimpse:
- High-Pressure Raman Spectroscopy : Researchers study Raman spectra of these compounds under elevated pressures (up to 1 GPa). Polymorphic transitions, especially at low pressures, are relevant for pharmaceutical applications .
Corrosion Inhibition
Beyond pharmaceuticals, benzoic acid derivatives find applications in corrosion inhibition. For instance:
- Corrosion of Stainless Steel : Benzoic acid and related compounds (e.g., 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid) are evaluated for their ability to inhibit corrosion of stainless steel in acidic environments . Experimental and theoretical methods (such as DFT) provide insights.
properties
IUPAC Name |
2-(pyrene-1-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O3/c25-23(18-6-1-2-7-20(18)24(26)27)19-13-11-16-9-8-14-4-3-5-15-10-12-17(19)22(16)21(14)15/h1-13H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRVLFGKHXZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-(1-pyrenylcarbonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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